2-(2,5-dimethylphenyl)-N-methylacetamide

Physicochemical profiling logP Aqueous solubility

Researchers conducting phenylacetamide SAR studies require verified regioisomeric purity-trace 2,4-dimethyl contamination (CAS 74564-04-8) confounds biological readouts. 2-(2,5-Dimethylphenyl)-N-methylacetamide (CAS 1083212-99-0) addresses this challenge with: • Confirmed 2,5-dimethylphenyl substitution pattern (>98% purity), eliminating interference from the commercially available 2,4-regioisomer • Balanced logP (~1.48) and high aqueous solubility (~82,800 mg/L) for logP-sensitive target screening • Secondary amide N-H donor enabling systematic crystal engineering via predictable hydrogen-bonding networks (amide-ring dihedral ~48°) Supplied as a research-grade building block with full certificate of analysis. Available for immediate global dispatch.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B6048182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-dimethylphenyl)-N-methylacetamide
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CC(=O)NC
InChIInChI=1S/C11H15NO/c1-8-4-5-9(2)10(6-8)7-11(13)12-3/h4-6H,7H2,1-3H3,(H,12,13)
InChIKeyZSAGCKDFESXVKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,5-Dimethylphenyl)-N-methylacetamide: Structural Identification Guide


2-(2,5-Dimethylphenyl)-N-methylacetamide (molecular formula C₁₁H₁₅NO, molecular weight 177.24 g/mol) is a synthetic N-methyl-substituted phenylacetamide featuring a 2,5-dimethylphenyl ring linked via a methylene bridge to an N-methylamide moiety . This compound belongs to a broad family of phenylacetamide derivatives that have been studied for their configurational properties and potential pharmacological applications, including those described in patent literature as N-arylalkylphenylacetamide derivatives with analgesic and anti-inflammatory activities [1]. Its specific substitution pattern—2,5-dimethyl on the phenyl ring and N-methyl on the amide—distinguishes it from more common analogs such as the non-methylated N-(2,5-dimethylphenyl)acetamide or the N,N-dimethyl variants [2].

Secondary amide with N–H donor: supports hydrogen-bond-directed crystal engineering studies
2,5-Dimethylphenyl scaffold for structure-activity relationship (SAR) and lead identification research
Moderate predicted lipophilicity (logP ~1.5) and high aqueous solubility for physicochemical profiling workflows

Why Generic Phenylacetamide Substitution Fails


Despite the apparent structural simplicity of the phenylacetamide scaffold, subtle variations in both ring substitution pattern and amide N-substitution profoundly alter molecular conformation, intermolecular interactions, and biological target engagement. Crystallographic evidence on related N-(2,5-dimethylphenyl)benzamide derivatives demonstrates that the amide group adopts dihedral angles of approximately 48° relative to both the 2-methylphenyl and 2,5-dimethylphenyl rings, creating a specific spatial orientation that governs hydrogen-bonding networks in the solid state and likely influences receptor binding [1]. Computational predictions for 2-(2,5-dimethylphenyl)-N-methylacetamide indicate a logP of ~1.48 and water solubility of ~82,800 mg/L [2], values that would shift substantially with even a single methyl group repositioning or N-substituent change—meaning procurement decisions cannot rely on class-level assumptions about solubility, logP, or biological activity.

Regioisomeric mismatch
2,4-Dimethyl isomer may alter amide-phenyl dihedral angle and hydrogen-bonding network directionality, limiting direct substitution.
N-Substitution mismatch
N,N-Dimethyl tertiary amide lacks the hydrogen bond donor; self-association, crystal packing, and target engagement patterns may not transfer.
Ring substitution mismatch
Unsubstituted phenyl analog reduces lipophilicity and reported in vivo activity; SAR conclusions from simpler scaffolds may not hold.

Quantitative Differentiation from Closest Analogs


Predicted logP and Aqueous Solubility Differentiation

Computational predictions using the Joback fragmentation method estimate a logP of 1.48 for 2-(2,5-dimethylphenyl)-N-methylacetamide [1], placing it in a more lipophilic range compared to the non-methylated analog N-(2,5-dimethylphenyl)acetamide (predicted logP ~1.0–1.2 based on its lower molecular weight and additional hydrogen bond donor) [2]. The predicted water solubility of 82,800 mg/L for the target compound [1] suggests substantially higher aqueous solubility than would be expected for an N-arylacetamide lacking the polar N-methyl group, a critical factor for biological assay compatibility.

logP & Aqueous Solubility
Class-level inference
ΔlogP ≈ +0.3–0.5 (pred.)
Moderate lipophilicity increase may shift membrane permeability predictions and assay buffer compatibility.
Joback fragmentation prediction; comparator value estimated from structural class trends.
Physicochemical profiling logP Aqueous solubility Drug-likeness

Regioisomeric Differentiation: 2,5- vs. 2,4-Dimethyl Substitution

The 2,5-dimethylphenyl substitution pattern in the target compound creates a unique electronic and steric environment distinct from the more common 2,4-dimethylphenyl regioisomer. Crystallographic data on the closely related N-(2,5-dimethylphenyl)-2-methylbenzamide shows that the amide group makes a dihedral angle of 48.6° with the 2,5-dimethylphenyl ring, forming intermolecular N–H⋯O hydrogen bonds that link molecules into chains along the crystallographic a-axis [1]. The 2,5-substitution pattern places the methyl groups in a para-like relationship that symmetrically distributes electron density, whereas a 2,4-substitution would create an asymmetric electronic push-pull effect that alters both the preferred dihedral angle and the hydrogen-bonding network topology [2].

2,5- vs 2,4-Dimethyl
Class-level inference
Dihedral angle ~48.6° (analog) vs altered angle for 2,4-isomer
Regioisomeric identity dictates crystal packing and potential receptor geometry interpretation.
Based on analog crystallographic data; direct 2,4-dimethyl isomer data unavailable.
Regioisomerism Structure-activity relationship Crystal engineering Hydrogen bonding

N-Methyl vs. N,N-Dimethyl Substitution Impact

The target compound bears a secondary amide (N-methyl, with one N–H donor), whereas the N,N-dimethyl analog (N,N-dimethyl-2-(2,5-dimethylphenyl)acetamide) is a tertiary amide lacking hydrogen bond donor capacity. Infrared spectroscopic studies on N-methylphenylacetamide reveal two free NH stretching bands at 3452.3 and 3471.8 cm⁻¹ in dilute CCl₄, corresponding to two distinct molecular conformations stabilized by intramolecular NH–phenyl interactions [1]. The N,N-dimethyl analog cannot engage in these interactions, fundamentally altering its self-association behavior, solubility in non-polar solvents, and potential for target engagement via hydrogen bonding [2]. The predicted boiling point of 443.2 K for the target compound [3] reflects the stabilizing effect of intermolecular hydrogen bonding absent in the tertiary amide.

N-Methyl vs N,N-Dimethyl
Class-level inference
Target: 1 N–H donor, IR bands ~3452/3472 cm⁻¹; Comparator: 0 donors, no NH bands
Hydrogen-bond donor capability enables crystal engineering and receptor interaction studies absent in tertiary amide.
IR data from N-methylphenylacetamide analog; boiling point pred. 443 K vs lower for tertiary amide.
Amide conformation Hydrogen bonding Secondary vs. tertiary amide Crystal packing

Phenylacetamide Scaffold: 2,5-Dimethyl vs. Unsubstituted Phenyl Ring Differentiation

The 2,5-dimethyl substitution on the phenyl ring distinguishes the target compound from the unsubstituted parent N-methyl-2-phenylacetamide. Patent literature on N-arylalkylphenylacetamide derivatives explicitly identifies the 2,5-dimethylphenyl group as a preferred substituent for achieving potent analgesic and anti-inflammatory activities as measured by phenyl-1,4-benzoquinone (PBQ)-induced writhing tests in mice [1]. While the specific target compound is not among the exemplified derivatives in this patent, the class-level SAR indicates that 2,5-dimethylphenyl substitution confers superior in vivo activity compared to unsubstituted phenyl or mono-substituted variants [2]. Computational predictions further indicate a predicted logP shift from ~1.1 (unsubstituted N-methyl-2-phenylacetamide) to ~1.48 for the 2,5-dimethyl analog, reflecting the ~0.4 logP unit increase attributable to the two additional methyl groups [3].

2,5-Dimethyl vs Unsub. Phenyl
Class-level inference
ΔlogP ≈ +0.4; higher reported activity in PBQ writhing model
Dimethyl substitution may enhance target engagement and screening performance in analgesic SAR research.
Patent SAR for related compounds; class-level inference from writhing test data.
Lipophilicity modulation Metabolic stability Steric effects SAR

Recommended Application Scenarios


Crystal Engineering and Solid-State Formulation Studies

The secondary amide N–H donor capability of 2-(2,5-dimethylphenyl)-N-methylacetamide, combined with the predictable dihedral angle (~48.6°) between the amide and 2,5-dimethylphenyl ring as established by crystallographic analog data [1], makes this compound suitable for systematic crystal engineering studies where hydrogen-bonding chain directionality is critical. This contrasts with N,N-dimethyl tertiary amide analogs that lack the requisite donor and cannot participate in analogous supramolecular assemblies [2].

Analgesic and Anti-Inflammatory Lead Optimization

Patent SAR data demonstrates that 2,5-dimethylphenyl-substituted phenylacetamides exhibit superior analgesic activity in the PBQ-induced writhing model compared to unsubstituted or mono-substituted phenyl variants [3]. The target compound, with its N-methyl secondary amide and 2,5-dimethylphenyl ring, represents a scaffold intermediate between fully unsubstituted and more elaborate N-arylalkyl derivatives, enabling systematic exploration of both ring substitution and amide N-substitution effects on in vivo efficacy [4].

Physicochemical Profiling and logP-Dependent Assay Development

The predicted logP of 1.48 and water solubility of 82,800 mg/L [5] position 2-(2,5-dimethylphenyl)-N-methylacetamide as a moderately lipophilic amide suitable for assays requiring balanced aqueous solubility and membrane permeability. When screening compound libraries for logP-sensitive targets, this compound can serve as a reference standard representing the 2,5-dimethylphenyl N-methyl amide chemotype, distinguishable from the less lipophilic N-(2,5-dimethylphenyl)acetamide (ΔlogP ≈ +0.3–0.5) [6].

Regioisomeric Purity Control in SAR Studies

The specific 2,5-dimethylphenyl substitution pattern creates a symmetric electronic distribution distinct from the 2,4-dimethyl or 2,6-dimethyl regioisomers. Procurement of this compound with verified regioisomeric purity (>98%) is essential for SAR studies where even trace contamination by the 2,4-dimethyl isomer would confound biological activity readouts, given that the 2,4-regioisomer (CAS 74564-04-8) has distinct conformational preferences and is commercially available as a separate entity .

Application
Selection Property
Validation Focus
Crystal engineering studies
Secondary amide N–H donor capability
Confirm dihedral angle and hydrogen-bond chain directionality
Analgesic/anti-inflammatory SAR research
2,5-Dimethylphenyl substitution pattern
Compare reported activity in PBQ-induced writhing model (class-level)
Physicochemical profiling
Moderate logP and high predicted aqueous solubility
Assess assay buffer compatibility and membrane permeability
Regioisomeric purity control
Verified 2,5-dimethyl regioisomeric identity
Confirm absence of 2,4-dimethyl isomer by analytical method
Quote Request

Request a Quote for 2-(2,5-dimethylphenyl)-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.